molecular formula C21H17N3O4 B1662904 Nortadalafil CAS No. 171596-36-4

Nortadalafil

Cat. No. B1662904
M. Wt: 375.4 g/mol
InChI Key: XHDLVMPUSXRZOS-FOIQADDNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nortadalafil is a derivative of Tadalafil, which is a medicine used for the treatment of erectile dysfunction . It is also used to treat urinary symptoms caused due to an enlargement of the prostate gland .


Synthesis Analysis

Nortadalafil can be synthesized through a multi-step reaction with 2 steps . The first step involves a reaction with triethylamine in CHCl3 at -10 °C, yielding 83 percent of the product . The second step involves a reaction with NH3 in methanol for 20 hours at 45 °C, yielding 70 percent of the product .


Molecular Structure Analysis

The molecular formula of Nortadalafil is C21H17N3O4 . Its average mass is 375.377 Da and its monoisotopic mass is 375.121918 Da .


Chemical Reactions Analysis

Nortadalafil is a demethylated form of Tadalafil, which is a PDE5 inhibitor . It is currently marketed in pill form for treating erectile dysfunction (ED) under the name Cialis .


Physical And Chemical Properties Analysis

Nortadalafil has a density of 1.6±0.1 g/cm3 . Its boiling point is 718.6±60.0 °C at 760 mmHg . The vapour pressure is 0.0±2.3 mmHg at 25°C . The enthalpy of vaporization is 105.0±3.0 kJ/mol . The flash point is 388.4±32.9 °C . The index of refraction is 1.772 .

Scientific Research Applications

1. Identification in Health Supplements

  • Study on Dietary Supplements : Tadalafil, nortadalafil, and homotadalafil configurations in dietary supplements were analyzed. Nortadalafil was found in a candy product, suggesting its use in various non-prescription health products (Fukiwake et al., 2021).
  • New Analogue Discovery : A study identified a new tadalafil analogue, along with nortadalafil, in an unapproved health product. This highlights the presence of such compounds in unauthorized health supplements (Lee et al., 2016).

2. Characterization and Structural Elucidation

  • Isolation and Characterization : Nortadalafil was isolated and its structure was elucidated using techniques like high-pressure liquid chromatography and mass spectrometry. This research contributes to understanding the chemical properties of nortadalafil in supplements (Xu et al., 2016).

3. Detection and Quantification Methods

  • Detection in Human Blood Plasma : A study developed methods to detect and quantify tadalafil and its metabolites, including nortadalafil, in human blood plasma. This is crucial for forensic and therapeutic drug monitoring (Rust et al., 2012).
  • Immunochromatographic Sensor Development : An immunochromatographic sensor was created for detecting tadalafil adulterants, including nortadalafil, in health foods. This aids in rapid and accurate on-site detection (He et al., 2019).

4. Potential Therapeutic Applications

  • Cognition and Memory Impairment : Tadalafil, closely related to nortadalafil, was studied for its effects on cognition and memory impairment in rats, suggesting potential neurological applications (Shahidi et al., 2021).

Safety And Hazards

Nortadalafil should be handled with care to avoid breathing mist, gas, or vapours . Contact with skin and eyes should be avoided . Personal protective equipment and chemical impermeable gloves should be worn when handling Nortadalafil . All sources of ignition should be removed and personnel should be evacuated to safe areas .

Future Directions

There have been recent high-profile deaths of students after using illicit drugs, including Nortadalafil . This has highlighted the importance of the topic for policy makers . There is a need for more research on prevention of, or intervention to reduce, drug-related harms .

properties

IUPAC Name

(2R,8R)-2-(1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4/c25-18-9-22-21(26)15-8-13-12-3-1-2-4-14(12)23-19(13)20(24(15)18)11-5-6-16-17(7-11)28-10-27-16/h1-7,15,20,23H,8-10H2,(H,22,26)/t15-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHDLVMPUSXRZOS-FOIQADDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(=O)NCC(=O)N2C(C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C(=O)NCC(=O)N2[C@@H](C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40431339
Record name Nortadalafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nortadalafil

CAS RN

629652-62-6, 171596-36-4
Record name rel-(6R,12aR)-6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydropyrazino[1′,2′:1,6]pyrido[3,4-b]indole-1,4-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=629652-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nortadalafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171596364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nortadalafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NORTADALAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5W59DMB3LD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nortadalafil
Reactant of Route 2
Nortadalafil
Reactant of Route 3
Nortadalafil
Reactant of Route 4
Nortadalafil
Reactant of Route 5
Nortadalafil
Reactant of Route 6
Nortadalafil

Citations

For This Compound
85
Citations
Y Xu, CL Kee, X Ge, MY Low, HL Koh - Journal of Pharmaceutical and …, 2016 - Elsevier
A tadalafil analogue was detected for the first time during the screening of a health supplement for undeclared sexual enhancement drugs. The compound had been isolated and …
Number of citations: 15 www.sciencedirect.com
J Liu, J Sun, H Wei, H Yu, X Dai, Q Hu - Journal of Pharmaceutical and …, 2023 - Elsevier
A novel tadalafil analogue was detected during routine screening of dietary supplements suspected to be adulterated with an erectile dysfunction drug(s) by using ultra-high-…
Number of citations: 3 www.sciencedirect.com
ZH HUANG - Chinese Pharmaceutical Journal, 2015 - pesquisa.bvsalud.org
… that nortadalafil was illegally adulterated in health foods. It's necessary to supplement the current inspection standard, which lists 11 target compounds but not including nortadalafil, to …
Number of citations: 4 pesquisa.bvsalud.org
JH Lee, HN Park, B Ganganna, JH Jeong… - Food Additives & …, 2016 - Taylor & Francis
… time of nortadalafil was quite similar to that of compound A. The peaks for nortadalafil (reference … Further comparisons of mass and NMR spectral data for compound A and nortadalafil (…
Number of citations: 17 www.tandfonline.com
SM Jin, WC Gao, X Ning, J Cao, H Ding - Journal of Food Safety and …, 2017 - cabdirect.org
… nortadalafil and thiosildenafil both showed good linear relationships. The LODs (limits of detection) of nortadalafil … applied for the rapid analysis of nortadalafil and thiosildenafil in foods. …
Number of citations: 0 www.cabdirect.org
T Fukiwake, M Yamazaki, K Takahashi… - … zasshi. Journal of the …, 2021 - europepmc.org
… of the isomers of tadalafil, nortadalafil, and homotadalafil in … a candy, which contained nortadalafil and homotadalafil. Each of … the 6R,12aR isomers of nortadalafil and homotadalafil was …
Number of citations: 2 europepmc.org
CL Kee, LC Chin, NP Cheah, X Ge, MY Low - Journal of Pharmaceutical …, 2019 - Elsevier
… nortadalafil between cis-(6R, 12aR) nortadalafil and iodobenzene at 110 C. Only by lowering the reaction temperature to 14 C and increasing the catalyst equivalent, the ratio of desired …
Number of citations: 9 www.sciencedirect.com
T Beghyn, C Hounsou, BP Deprez - Bioorganic & medicinal chemistry …, 2007 - Elsevier
… We would thus close the diketopiperazine ring to form Nortadalafil 7a in high yield, and introduce the aromatic substituent afterward, tapping in a large array of commercially available …
Number of citations: 36 www.sciencedirect.com
JY Yang, MC Xie, XC Tan, YX Tian… - Journal of Food …, 2022 - Wiley Online Library
… The antibody had obvious CR with nortadalafil, acetamino tadalafil, and amino tadalafil, … CR with N-octyl-nortadalafil, N-butyl nortadalafil, and N-ethyl nortadalafil. The results may be for …
Number of citations: 1 ift.onlinelibrary.wiley.com
YXCLK Xiaowei, G Min-Yong - challenge, 2014
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.